5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid
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Overview
Description
5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound that features a pyridine ring substituted with a carboxylic acid group and a propane-2-sulfonylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a methyl group attached to the pyridine ring using strong oxidizing agents like potassium permanganate (KMnO4).
Attachment of the Propane-2-sulfonylcarbamoyl Group: This step involves the reaction of the pyridine-2-carboxylic acid with propane-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonylcarbamoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfonic acids or further oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the sulfonylcarbamoyl group, making it less versatile in certain reactions.
Propane-2-sulfonyl chloride: Used as a reagent for introducing sulfonyl groups but lacks the pyridine ring.
Sulfonylcarbamoyl derivatives: Compounds with similar sulfonylcarbamoyl groups but different aromatic or heterocyclic rings.
Uniqueness
5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid is unique due to the combination of the pyridine ring, carboxylic acid group, and sulfonylcarbamoyl group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
138834-74-9 |
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Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
5-(propan-2-ylsulfonylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-6(2)18(16,17)12-9(13)7-3-4-8(10(14)15)11-5-7/h3-6H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
UPSUFODJEPLBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC(=O)C1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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